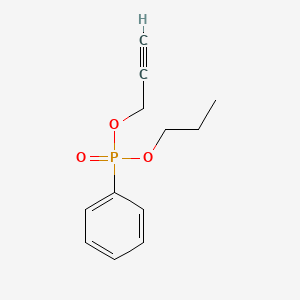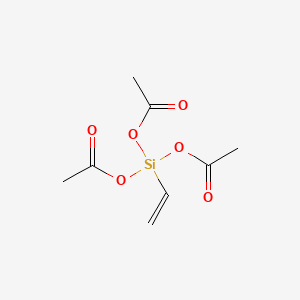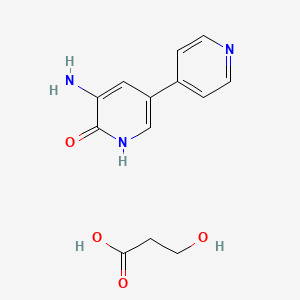
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and two methyl groups attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acidic or basic conditions to yield the desired triazole compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are often employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the final product.
化学反应分析
Types of Reactions
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学研究应用
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
2,4-Dichloroaniline: A compound with similar structural features but different functional groups.
Imidazothiazole: Another heterocyclic compound with a similar ring structure but different substituents.
1,2,4-Triazole Derivatives: Compounds with the same triazole ring but different substituents on the ring.
Uniqueness
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is unique due to the presence of the chlorophenyl group and the specific arrangement of substituents on the triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
110623-24-0 |
|---|---|
分子式 |
C10H10ClN3S |
分子量 |
239.73 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI 键 |
BQGRNCIJMQGMBY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
110623-24-0 |
同义词 |
5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione MDL 19,660 MDL 19660 MDL-19660 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)







![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
